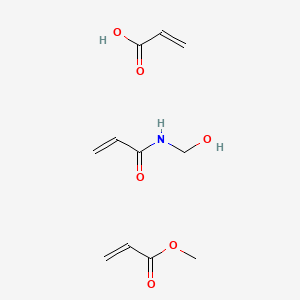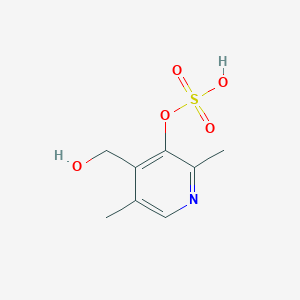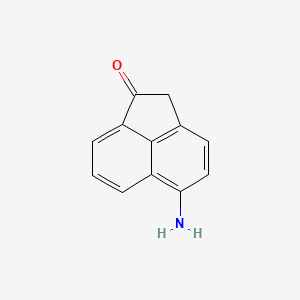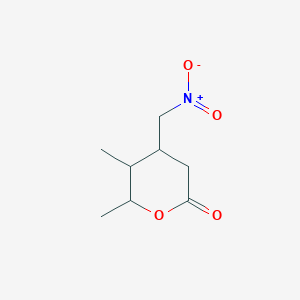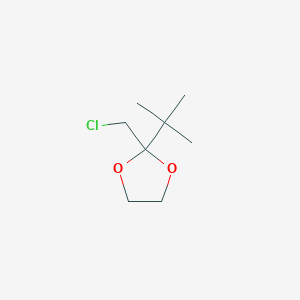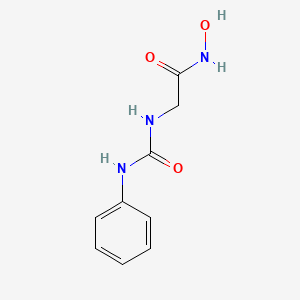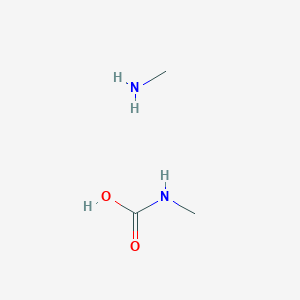![molecular formula C7H12N2O B14480973 Spiro[2.3]hexane-5-carbohydrazide CAS No. 66036-89-3](/img/structure/B14480973.png)
Spiro[2.3]hexane-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[23]hexane-5-carbohydrazide is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2.3]hexane-5-carbohydrazide typically involves cycloaddition reactions. One common method is the visible-light-induced intramolecular [2+2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst. This method allows for the rapid construction of polysubstituted spirocyclic frameworks under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[2.3]hexane-5-carbohydrazide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[2.3]hexane-5-carboxylic acid, while reduction may yield spiro[2.3]hexane-5-methanol.
Applications De Recherche Scientifique
Spiro[2.3]hexane-5-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its unique structural features.
Mécanisme D'action
The mechanism of action of spiro[2.3]hexane-5-carbohydrazide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[2.3]hexane-5-carboxylic acid
- Spiro[2.3]hexane-5-methanol
- Spiro[2.3]hexane-5-amine
Uniqueness
Spiro[2.3]hexane-5-carbohydrazide is unique due to its carbohydrazide functional group, which imparts specific reactivity and potential biological activity. This distinguishes it from other spirocyclic compounds that may have different functional groups and properties .
Propriétés
Numéro CAS |
66036-89-3 |
|---|---|
Formule moléculaire |
C7H12N2O |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
spiro[2.3]hexane-5-carbohydrazide |
InChI |
InChI=1S/C7H12N2O/c8-9-6(10)5-3-7(4-5)1-2-7/h5H,1-4,8H2,(H,9,10) |
Clé InChI |
PGHQSIHDNYZRRX-UHFFFAOYSA-N |
SMILES canonique |
C1CC12CC(C2)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


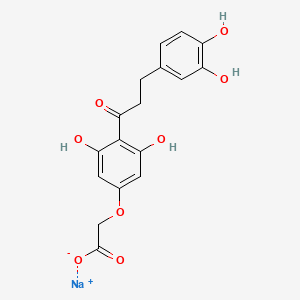
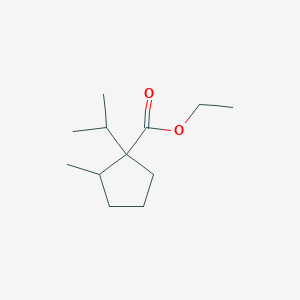
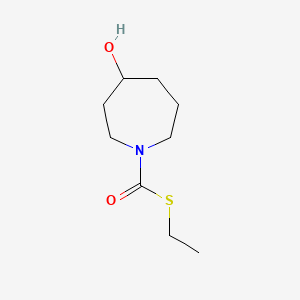
amino}-5'-deoxythymidine](/img/structure/B14480905.png)
![1,5,10-Triazabicyclo[8.3.1]tetradecane](/img/structure/B14480922.png)
